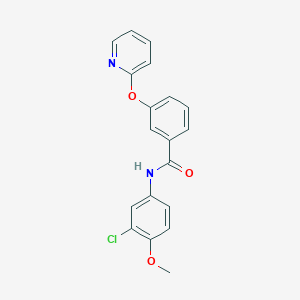

N-(3-chloro-4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide involves complex chemical processes. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor, showcases the intricate steps required to produce benzamide derivatives with specific functional groups (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is typically characterized using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structural analysis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide revealed two polymorphs, demonstrating the significance of molecular conformation in the physical properties of these compounds (Yanagi et al., 2000).

Chemical Reactions and Properties

The reactivity and chemical properties of benzamide derivatives depend on their functional groups and molecular structure. For instance, the synthesis and neuroleptic activity of benzamides related to N-(3-chloro-4-methoxyphenyl)-3-(pyridin-2-yloxy)benzamide demonstrate a correlation between structure and activity, highlighting the importance of specific substituents in determining chemical behavior (Iwanami Sumio et al., 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and polymorphism, of benzamide derivatives can be significantly influenced by their molecular structure. The study on the crystalline forms of TKS159, a related compound, provides insights into how different polymorphs can exhibit distinct thermal behaviors, which is crucial for the development of pharmaceutical formulations (Yanagi et al., 2000).

Wissenschaftliche Forschungsanwendungen

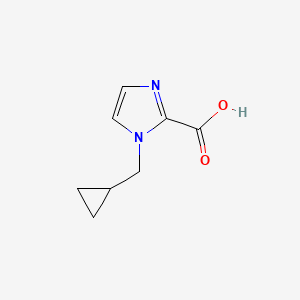

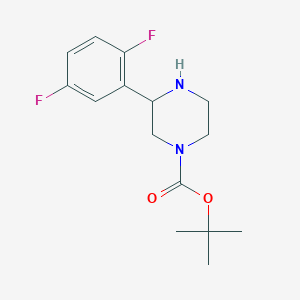

Enantioselective Synthesis

Research by Calvez, Chiaroni, and Langlois (1998) highlights the enantioselective synthesis of 2,3-disubstituted piperidines using N-methoxy-N-methylamide derived from (S)-methylpyroglutamate. This compound facilitated the addition of Grignard reagents, leading to the synthesis of erythro (2S)-1-benzyl-2-hydroxybenzyl pyrrolidine, which was further converted into its chloro analog (Calvez, Chiaroni, & Langlois, 1998).

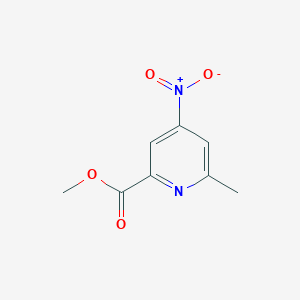

Nonaqueous Capillary Electrophoresis

Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This method was promising for quality control of imatinib mesylate, showcasing the applicability of related compounds in analytical chemistry (Ye et al., 2012).

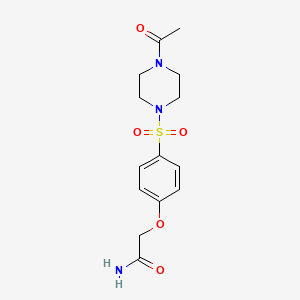

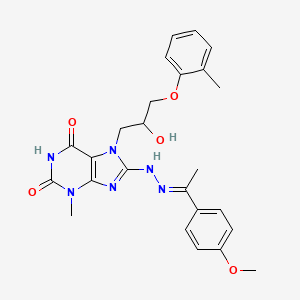

Histone Deacetylase Inhibition

Zhou et al. (2008) described the design, synthesis, and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. This compound selectively inhibits certain HDACs, showing promise as an anticancer drug (Zhou et al., 2008).

Neuroleptic Activity

Iwanami et al. (1981) synthesized a series of benzamides as potential neuroleptics, evaluating their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Their study indicated a good correlation between structure and activity, suggesting the therapeutic potential of these compounds in psychosis treatment (Iwanami et al., 1981).

Eigenschaften

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3/c1-24-17-9-8-14(12-16(17)20)22-19(23)13-5-4-6-15(11-13)25-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLIPPSWRVPEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chloro-4-fluorophenoxy)-4-(2,5-difluorophenyl)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2483633.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2483637.png)

![4-hydroxy-N-[3-(trifluoromethyl)phenyl]-1,2-oxazolidine-2-carbothioamide](/img/structure/B2483639.png)

![N-[2-(4-methoxyphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2483641.png)

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2483649.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2483650.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)